molecular formula C18H17FN2O4S3 B12206663 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B12206663
M. Wt: 440.5 g/mol
InChI Key: LGQKUNALFBEBNX-GDNBJRDFSA-N
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Description

This compound features a 1,3-thiazolidin-4-one core substituted at the 5-position with a (Z)-4-fluorobenzylidene group and at the 3-position with a butanamide chain linked to a 1,1-dioxido-2,3-dihydrothiophen moiety.

Properties

Molecular Formula

C18H17FN2O4S3

Molecular Weight

440.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C18H17FN2O4S3/c19-13-5-3-12(4-6-13)10-15-17(23)21(18(26)27-15)8-1-2-16(22)20-14-7-9-28(24,25)11-14/h3-7,9-10,14H,1-2,8,11H2,(H,20,22)/b15-10-

InChI Key

LGQKUNALFBEBNX-GDNBJRDFSA-N

Isomeric SMILES

C1C(C=CS1(=O)=O)NC(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidinone ring, followed by the introduction of the fluorobenzylidene group, and finally the attachment of the dioxido-dihydrothiophene moiety. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analog Classes:

Benzothiazole-3-carboxamide/acetamide derivatives (e.g., compounds 4g, 4h, 4i): Synthesized via nucleophilic substitution of 1,2-benzothiazole-3-carboxamide with substituted thiazolidinones. Substituents on the phenyl ring (e.g., Cl, F) modulate antimicrobial activity. For example, 4g (4-chlorophenyl) showed MIC values of 10.7–21.4 μmol mL⁻¹×10⁻² against bacterial pathogens .

Rhodanine-based analogs (e.g., 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide): Synthesized via Knoevenagel condensation of rhodanine with substituted aldehydes, followed by amide coupling. Substitutions at the benzylidene ring (e.g., 4-fluoro, 4-methyl) significantly alter bioactivity. For instance, fluorinated derivatives exhibit improved antifungal potency . Comparison: The target compound’s 4-fluorobenzylidene group mirrors this design, but its butanamide linker and sulfone moiety distinguish it from simpler rhodanine analogs .

Sulfonyl-containing triazole-thiones (e.g., compounds 7–9 ):

  • Derived from Friedel-Crafts sulfonylation followed by cyclization.
  • The sulfonyl group enhances binding to hydrophobic enzyme pockets, as seen in their moderate antifungal activity (MIC: 25–50 μg/mL) .
  • Comparison : The target compound’s 1,1-dioxido group (sulfone) may similarly improve target affinity but lacks the triazole ring, which could reduce metabolic liability .

Pharmacological and Physicochemical Properties

Electronic and Steric Effects
  • The sulfone group increases polarity, which may improve aqueous solubility compared to non-sulfonated analogs like 4g or rhodanine derivatives .
Antimicrobial Activity Trends
  • Fluorinated analogs (e.g., 4h with 2,6-difluorophenyl) exhibit lower MIC values (10.7 μmol mL⁻¹×10⁻²) than chlorinated derivatives, suggesting fluorine’s role in enhancing membrane permeability .
  • The target compound’s 4-fluorobenzylidene group aligns with this trend, though its sulfone moiety may introduce steric hindrance, requiring empirical validation .

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features lend it various biological activities that are of interest for therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H18N2O5S2C_{19}H_{18}N_{2}O_{5}S_{2} with a molecular weight of 418.5 g/mol. The IUPAC name highlights the various functional groups present in the molecule, including a dioxido-dihydrothiophene ring and a thiazolidinone moiety.

PropertyValue
Molecular FormulaC19H18N2O5S2
Molecular Weight418.5 g/mol
IUPAC NameN-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
InChI KeyGHCMOMYPQOKBBV-QSJINSDNSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can bind to receptors affecting signal transduction pathways.
  • Antioxidant Activity: The presence of sulfur and oxygen in its structure may contribute to free radical scavenging capabilities.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties against bacteria and fungi. For example, derivatives containing thiophene rings often exhibit significant antibacterial activity due to their ability to disrupt bacterial cell wall synthesis.

Anticancer Properties

Preliminary research suggests potential anticancer effects through apoptosis induction in cancer cell lines. The thiazolidinone moiety is known for its cytotoxic activity against several cancer types.

Anti-inflammatory Effects

Compounds featuring dioxido-dihydrothiophene structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of compounds similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{(5Z)-5-(4-fluorobenzylidene)-4-oxo}-2-thioxo-1,3-thiazolidin against various bacterial strains. Results indicated that the compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted the anticancer potential of thiazolidinone derivatives. The study revealed that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways . This suggests that the compound may also exhibit similar properties.

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